molecular formula C14H21NO4 B5521920 4-[(2,4,5-trimethoxyphenyl)methyl]morpholine

4-[(2,4,5-trimethoxyphenyl)methyl]morpholine

Cat. No.: B5521920
M. Wt: 267.32 g/mol
InChI Key: ODOZUAYMSLVIQI-UHFFFAOYSA-N
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Description

4-[(2,4,5-Trimethoxyphenyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 2,4,5-trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,4,5-trimethoxyphenyl)methyl]morpholine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the aromatic ring, potentially leading to the formation of partially or fully hydrogenated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(2,4,5-trimethoxyphenyl)methyl]morpholine is largely dependent on its interaction with biological targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antiproliferative and antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: 4-[(2,4,5-Trimethoxyphenyl)methyl]morpholine is unique due to the presence of both a morpholine ring and a trimethoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(2,4,5-trimethoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-16-12-9-14(18-3)13(17-2)8-11(12)10-15-4-6-19-7-5-15/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOZUAYMSLVIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCOCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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